molecular formula C12H17NO3 B15263757 3-(4,4-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid

3-(4,4-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B15263757
M. Wt: 223.27 g/mol
InChI Key: RMPYJYIDQYGKJA-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features a cyclohexyl ring substituted with two methyl groups and an oxazole ring fused to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethylcyclohexanone with hydroxylamine to form an oxime, followed by cyclization with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole or cyclohexyl derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxazole or cyclohexyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

3-(4,4-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4,4-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclohexyl ring provides structural stability and can modulate the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohexylamine: Similar cyclohexyl structure but with an amine group instead of an oxazole ring.

    1,2-Oxazole-4-carboxylic acid: Lacks the cyclohexyl ring, providing a simpler structure for comparison.

    Cyclohexyl-1,2-oxazole: Combines features of both cyclohexyl and oxazole rings but without the carboxylic acid group.

Uniqueness

3-(4,4-Dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid is unique due to the combination of its cyclohexyl and oxazole rings with a carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(4,4-dimethylcyclohexyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H17NO3/c1-12(2)5-3-8(4-6-12)10-9(11(14)15)7-16-13-10/h7-8H,3-6H2,1-2H3,(H,14,15)

InChI Key

RMPYJYIDQYGKJA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=NOC=C2C(=O)O)C

Origin of Product

United States

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